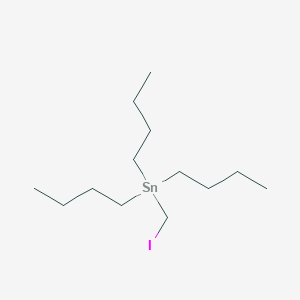
三丁基(碘甲基)锡烷
描述
Tributyl(iodomethyl)stannane is an organotin compound with the molecular formula C13H29ISn. It is a versatile reagent used in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to three butyl groups and one iodomethyl group, making it a valuable intermediate in various chemical processes .
科学研究应用
Tributyl(iodomethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and the formation of carbon-tin bonds.
Biology: Organotin compounds, including tributyl(iodomethyl)stannane, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
作用机制
Target of Action
Tributyl(iodomethyl)stannane, also known as Tributylstannyliodomethane , is a type of organotin compoundOrganotin compounds are generally known for their ability to interact with various organic compounds, particularly those containing halides and selenides .
Mode of Action
Tributyl(iodomethyl)stannane is known to participate in radical reactions . It acts as a reducing agent, capable of cleaving relatively weak, nonionic bonds due to the presence of tin . This compound can replace other stannanes like Bu3SnH and Ph3SnH in standard radical reactions . The tin-containing byproducts from these reactions are removed by mild hydrolysis and extraction with aqueous NaHCO3 .
Biochemical Pathways
Organotin compounds like this are known to be involved in various reactions such as the barton-mccombie reaction, barton decarboxylation, dehalogenation, and intramolecular radical cyclization .
Pharmacokinetics
Organotin compounds are generally known for their high toxicity and lipophilicity , which could influence their absorption and distribution within the body.
Action Environment
The performance of organotin compounds in reactions can be influenced by various factors, including the presence of other reagents and the conditions under which the reactions are carried out .
生化分析
Biochemical Properties
Tributyl(iodomethyl)stannane plays a significant role in biochemical reactions, particularly in radical-mediated processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in radical reductions, where it acts as a reducing agent. The compound’s interaction with enzymes such as reductases and oxidases facilitates these reactions. Additionally, Tributyl(iodomethyl)stannane can form complexes with proteins, influencing their structure and function .
Cellular Effects
Tributyl(iodomethyl)stannane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to alterations in signaling pathways such as the MAPK and NF-κB pathways. These changes can result in modified gene expression profiles and metabolic shifts, impacting cell survival, proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Tributyl(iodomethyl)stannane involves its ability to generate free radicals. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s binding interactions with enzymes and proteins are crucial for its biochemical activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyl(iodomethyl)stannane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Tributyl(iodomethyl)stannane can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cells, including persistent oxidative stress and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of Tributyl(iodomethyl)stannane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At high doses, Tributyl(iodomethyl)stannane can induce toxic effects, including organ damage and impaired physiological functions. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond certain dosage levels .
Metabolic Pathways
Tributyl(iodomethyl)stannane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in redox reactions and other biochemical processes. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Tributyl(iodomethyl)stannane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of Tributyl(iodomethyl)stannane can influence its biochemical activity and impact on cellular functions .
Subcellular Localization
The subcellular localization of Tributyl(iodomethyl)stannane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures such as the mitochondria, endoplasmic reticulum, and nucleus can affect its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
Tributyl(iodomethyl)stannane can be synthesized through the reaction of tributyltin hydride with iodomethane. The reaction typically occurs under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The general reaction scheme is as follows:
Bu3SnH+CH3I→Bu3SnCH2I+H2
Industrial Production Methods
Industrial production of tributyl(iodomethyl)stannane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Tributyl(iodomethyl)stannane undergoes various types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclizations.
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new carbon-tin bonds.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is often used as a radical initiator in reactions involving tributyl(iodomethyl)stannane.
Solvents: Organic solvents such as toluene and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Dehalogenation Products: In radical reactions, the iodomethyl group can be removed, leading to the formation of tributyltin hydride.
Substituted Products: Substitution reactions yield various organotin compounds depending on the nucleophile used
相似化合物的比较
Similar Compounds
Tributyltin Hydride: Similar to tributyl(iodomethyl)stannane, tributyltin hydride is used in radical reactions and serves as a source of hydrogen atoms.
Triphenyltin Hydride: Another organotin hydride used in organic synthesis, particularly in radical reactions.
Tributyltin Chloride: Used as a precursor to various organotin compounds and in the synthesis of other organotin reagents
Uniqueness
Tributyl(iodomethyl)stannane is unique due to its iodomethyl group, which allows for specific radical and substitution reactions that are not possible with other organotin compounds. This makes it a valuable reagent in organic synthesis and industrial applications .
属性
IUPAC Name |
tributyl(iodomethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKIDGIZQAEOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ISn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446263 | |
| Record name | Stannane, tributyl(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66222-29-5 | |
| Record name | Stannane, tributyl(iodomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(iodomethyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q1: How is Tributyl(iodomethyl)stannane utilized in synthesizing complex molecules?
A1: Tributyl(iodomethyl)stannane acts as a reagent in Stille cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. [, ] This reaction is particularly useful in synthesizing analogues of pharmaceutical compounds, as demonstrated by its application in creating Doravirine analogues, a potential HIV NNRTI. [] This method provides a practical route to introduce diverse aryl groups onto the target molecule.
Q2: Can you elaborate on the specific advantages of using Tributyl(iodomethyl)stannane in synthesizing substituted thiomorpholines?
A2: Tributyl(iodomethyl)stannane offers a unique approach to synthesizing N-unprotected, 3-substituted thiomorpholines. [] Traditional methods for constructing such heterocycles often involve laborious procedures and may not be compatible with sensitive functional groups. Tributyl(iodomethyl)stannane, via the SnAP reagent strategy, utilizes a radical cyclization approach. This method employs readily available aldehydes as starting materials and provides a direct route to the desired N-unprotected thiomorpholines. []
Q3: What are the limitations or challenges associated with using Tributyl(iodomethyl)stannane in organic synthesis?
A3: While Tributyl(iodomethyl)stannane is a valuable tool, its use presents certain challenges. The radical cyclization strategy, for instance, relies on controlling the reactivity of the imine intermediate, which can be unpredictable. [] Additionally, as with many organotin compounds, Tributyl(iodomethyl)stannane may present toxicity concerns, necessitating careful handling and disposal. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
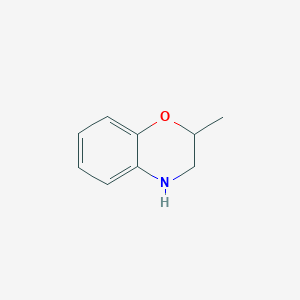
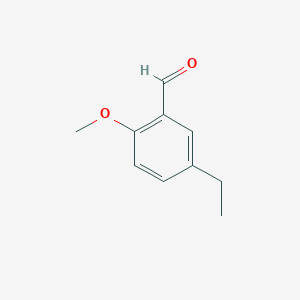


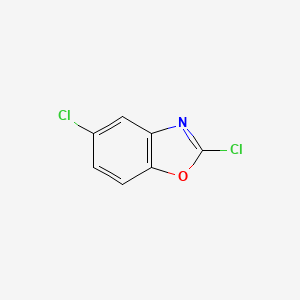
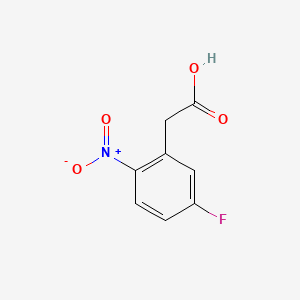
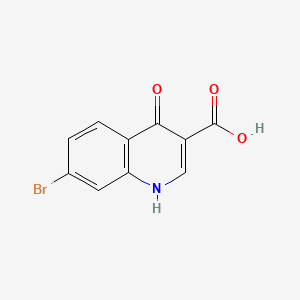
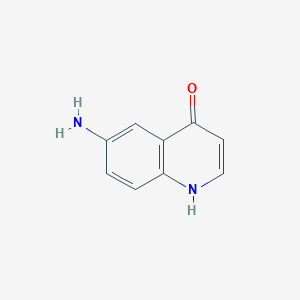
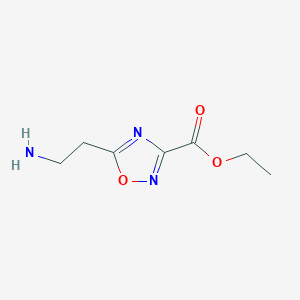
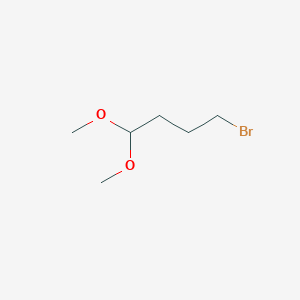
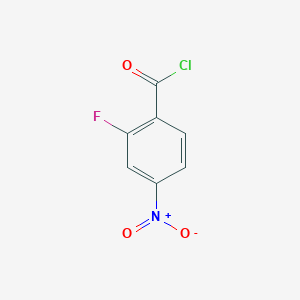
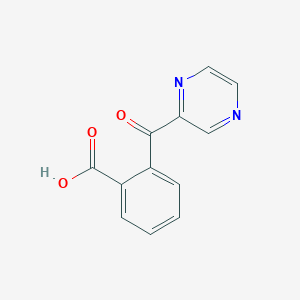
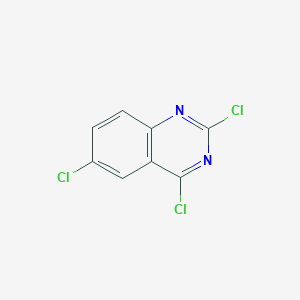
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)
